molecular formula C36H29N7O4Ru+2 B13737935 bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

bis-(Bipyridin)-4'-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6

Cat. No.: B13737935
M. Wt: 724.7 g/mol
InChI Key: TXAAUWSRBKPSPC-UHFFFAOYSA-N
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Description

Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6: is a ruthenium-based complex that is widely used in various scientific fields due to its unique photophysical properties. This compound is known for its high fluorescence lifetime, photostability, and water solubility, making it suitable for applications in fluorescence labeling and imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl esterPF6 involves several steps The starting materials typically include 2,2’-bipyridine and 4’-methyl-4-carboxybipyridineThe final product is obtained as a hexafluorophosphate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield various labeled biomolecules .

Mechanism of Action

The mechanism of action of bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 involves its ability to interact with various biomolecules. The N-succinimidyl ester group reacts with amino groups on proteins, forming stable amide bonds. This allows the compound to label proteins and other biomolecules effectively. The ruthenium center can also participate in redox reactions, influencing the compound’s photophysical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-(Bipyridin)-4’-methyl-4-carboxybipy-Ru N-succinimidyl ester.PF6 stands out due to its unique combination of photophysical properties and reactivity. Its long fluorescence lifetime and high photostability make it particularly suitable for applications requiring prolonged observation and imaging .

Properties

Molecular Formula

C36H29N7O4Ru+2

Molecular Weight

724.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+)

InChI

InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;/q;;;+2

InChI Key

TXAAUWSRBKPSPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Origin of Product

United States

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